1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Historical Context and Emergence in Medicinal Chemistry
The imidazo[4,5-b]pyridinone scaffold first gained attention in the late 20th century as a privileged structure in kinase inhibitor design. Early synthetic routes, such as the annelation of 4-amino-5-ethoxalylimidazoles with active methylene compounds, enabled access to 5- and 6-substituted derivatives. These methods laid the groundwork for diversifying the core structure, particularly for targeting adenosine triphosphate (ATP)-binding pockets in kinases. By the 2010s, advancements in one-pot multicomponent reactions further streamlined the synthesis of disubstituted imidazo[4,5-b]pyridines, enhancing their accessibility for drug discovery.
A pivotal shift occurred with the integration of computational modeling and structure-activity relationship (SAR) studies. For instance, molecular dynamics simulations revealed that substituents at the 1- and 3-positions of the imidazo[4,5-b]pyridinone core critically influence binding affinity to Src family kinases (SFKs), a target in glioblastoma multiforme therapy. The cyclopropyl group at the 1-position, as seen in 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, emerged as a strategic modification to improve metabolic stability and blood-brain barrier penetration—key attributes for central nervous system (CNS)-targeted agents.
Table 1: Key Milestones in the Development of Imidazo[4,5-b]pyridinone Derivatives
Structural Significance of the Imidazo[4,5-b]pyridinone Core
The imidazo[4,5-b]pyridinone system combines a bicyclic framework with three nitrogen atoms, creating a hydrogen-bond donor-acceptor profile that mimics purine bases. This structural mimicry allows competitive inhibition of kinases by occupying the ATP-binding site. Density functional theory (DFT) analyses suggest that the planarity of the fused rings and the electron-withdrawing effect of the keto group at position 2 stabilize interactions with conserved lysine and aspartate residues in kinase domains.
The cyclopropyl substituent at the 1-position introduces steric and electronic effects that enhance selectivity. Compared to bulkier alkyl groups, the cyclopropane ring minimizes off-target interactions while maintaining hydrophobic contacts with kinase hydrophobic pockets. Additionally, the strain energy of the cyclopropane ring may contribute to favorable binding kinetics by inducing conformational rigidity in the ligand.
Table 2: Structural Features and Their Pharmacological Implications
Recent synthetic innovations, such as metal-free cyclization strategies, have expanded the accessibility of this scaffold. For example, iodine-catalyzed reactions under aqueous conditions enable the construction of the imidazo[4,5-b]pyridinone core without transition metals, reducing toxicity concerns in pharmaceutical applications. These advancements underscore the compound’s versatility as a platform for developing kinase-targeted therapeutics.
Properties
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-11-8-7(2-1-5-10-8)12(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZITKJIWIXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(NC2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of cyclopropylamine with a pyridine derivative, followed by cyclization to form the imidazo[4,5-b]pyridine core. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or pyridine rings, often facilitated by reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
The 6-position of the imidazo[4,5-b]pyridine ring is a common site for halogenation, influencing electronic properties and bioactivity:
Key Insight : Bromo and chloro derivatives exhibit superior reactivity in Suzuki-Miyaura couplings, while fluoro analogs prioritize pharmacokinetic optimization .
N-Substituent Modifications
The N1 substituent critically impacts steric and electronic profiles:
Key Insight : Cyclopropyl substitution balances metabolic stability and steric bulk, outperforming ethyl and benzyl groups in kinase inhibition assays .
Heterocycle-Modified Analogs
Replacement of the imidazo ring with other heterocycles alters pharmacological profiles:
Key Insight : Imidazo[4,5-b]pyridines generally exhibit superior target affinity over oxazolo analogs, likely due to enhanced hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Comparisons
Physicochemical Properties
Key Insight : The cyclopropyl derivative’s lower logP enhances aqueous solubility, favoring oral bioavailability .
Metabolic Stability
- Cyclopropyl analog : Resistance to CYP3A4-mediated oxidation due to steric shielding .
- Ethyl analog : Rapid N-dealkylation observed in hepatic microsomes .
- Benzyl analogs : Susceptible to oxidative debenzylation, generating reactive metabolites .
Kinase Inhibition (PAK4)
Analgesic Activity
| Compound Class | ED50 (mg/kg) | Mechanism | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridin-2-ones | 10–15 | Non-opiate; TRPV1 antagonism | |
| Oxazolo[4,5-b]pyridin-2-ones | >30 | Weak efficacy; limited CNS penetration |
Biological Activity
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as the mechanisms underlying these effects.
Chemical Structure and Properties
The compound features a unique imidazo[4,5-b]pyridine core with a cyclopropyl substituent, contributing to its distinctive chemical and biological properties. The molecular formula is .
Biological Activities
Antimicrobial Activity
this compound exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi by interacting with specific molecular targets. The primary mode of action involves the inhibition of nucleoside metabolism pathways, such as deamination by adenosine deaminase and glycosidic cleavage by nucleoside phosphorylases .
Antiviral Activity
Research suggests that this compound may also possess antiviral properties. Its mechanism involves the interference with viral replication processes, although specific viral targets remain to be fully elucidated .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines. For instance, it has shown promising results against breast cancer cell lines with IC50 values indicating effective inhibition of cell proliferation . The compound's ability to induce apoptosis in cancer cells is linked to its interaction with proteins involved in cell survival pathways.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. This interaction often leads to the modulation or inhibition of their activity, influencing critical biochemical pathways associated with disease progression .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines, revealing significant activity against breast cancer cells (IC50 values ranging from 0.76 μM to 2.15 μM) .
- Antimicrobial Evaluation : Another study focused on its antimicrobial effects against bacterial strains, demonstrating that the compound effectively inhibited growth through specific biochemical interactions .
Q & A
Q. What are the standard synthetic routes for 1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how are intermediates characterized?
Methodological Answer : The compound is typically synthesized via a ring-closing reaction starting from 2,3-diaminopyridine derivatives. For example, nitration in HNO₃/Ac₂O systems introduces functional groups at specific positions . Key intermediates are characterized using ¹H NMR , IR , and mass spectrometry (MS) to confirm regiochemistry and purity. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Q. How does the cyclopropyl substituent influence the compound’s electronic and steric properties?
Methodological Answer : The cyclopropyl group introduces steric hindrance and electron-withdrawing effects, altering reactivity. Computational methods (e.g., density functional theory (DFT) ) predict bond angles and charge distribution, while X-ray crystallography validates spatial arrangements (e.g., bond lengths of ~1.49 Å for C-O and ~1.34 Å for C-N in related structures) .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer :
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- ¹H/¹³C NMR to assign proton environments and confirm substitution patterns.
- HPLC with UV detection to quantify impurities (e.g., residual solvents or nitration byproducts) .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[4,5-b]pyridine core be achieved?
Methodological Answer : Regioselectivity is controlled by protecting group strategies and reaction conditions. For example:
- Nitration : HNO₃/Ac₂O selectively targets the 5-position .
- Alkylation : Use of bulky bases (e.g., LDA) directs substitution to less hindered sites .
Optimization Table :
| Reaction Type | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/Ac₂O | 5-NO₂ derivative | 65–75 |
| Alkylation | LDA, THF | 3-alkylation | 50–60 |
Q. How do structural variations (e.g., cyclopropyl vs. piperidinyl) impact biological activity?
Methodological Answer : Comparative studies using enzyme inhibition assays (e.g., kinase or PDE inhibitors) reveal that cyclopropyl groups enhance metabolic stability but reduce solubility. Replacements with piperidinyl groups (e.g., 3-piperidin-4-yl derivatives) improve bioavailability but may introduce off-target interactions .
Q. How to resolve contradictions in reported bioactivity data for imidazo[4,5-b]pyridines?
Methodological Answer :
- Meta-analysis : Cross-reference assay conditions (e.g., IC₅₀ values under varying pH or co-solvents).
- Structural analogs : Compare substituent effects (e.g., 6-bromo derivatives show enhanced binding affinity vs. non-halogenated analogs) .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer :
- DFT calculations model transition states for reactions like Suzuki-Miyaura coupling.
- Molecular docking predicts interactions with biological targets (e.g., ATP-binding pockets) .
Experimental Design & Data Analysis
Q. How to design a stability study under physiological conditions?
Methodological Answer :
- Buffer solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analysis : Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
- Key metrics : Half-life (t₁/₂) and degradation products (e.g., hydrolyzed cyclopropyl rings) .
Q. What crystallographic techniques confirm polymorphic forms?
Methodological Answer :
- Single-crystal X-ray diffraction resolves unit cell parameters and hydrogen-bonding networks.
- Powder XRD identifies polymorphs by comparing experimental vs. simulated diffraction patterns .
Safety & Handling
Q. What are the critical safety considerations for handling nitro derivatives of imidazo[4,5-b]pyridines?
Methodological Answer :
- Explosivity risk : Avoid grinding dry nitro compounds; use wet methods.
- Personal protective equipment (PPE) : Nitrile gloves, blast shields, and fume hoods for nitration steps .
Data Contradictions & Validation
Q. How to validate conflicting reports on thermal decomposition behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
